

A Second-Generation AKT Degradator for Oncology

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Compound of Interest

Compound Name: *INY-05-040*

Cat. No.: *B12371434*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the discovery, mechanism of action, and preclinical development of **INY-05-040**, a potent and selective second-generation degrader of the serine/threonine kinase AKT. It summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism and development workflow.

Introduction: The Rationale for an AKT Degradator

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell metabolism, proliferation, and survival.^[1] Its aberrant activation is a hallmark of numerous human cancers, making AKT a prime therapeutic target.^{[1][2]} While several small-molecule AKT inhibitors have been developed, they have yet to be approved for cancer treatment and are often cytostatic rather than cytotoxic.^[1] Targeted protein degradation has emerged as a powerful alternative therapeutic strategy. This approach utilizes heterobifunctional degraders to hijack the cell's ubiquitin-proteasome system to specifically eliminate target proteins.

Building on a first-generation pan-AKT degrader, INY-03-041, which conjugated the AKT inhibitor GDC-0068 to a Cereblon (CRBN) E3 ligase recruiter, researchers developed **INY-05-040** to achieve more rapid and potent AKT degradation.^{[1][3][4]} **INY-05-040** is an improved degrader that links GDC-0068 to a Von Hippel-Lindau (VHL) E3 ligase ligand via a ten-hydrocarbon linker.^{[1][3]} This second-generation compound has demonstrated superior

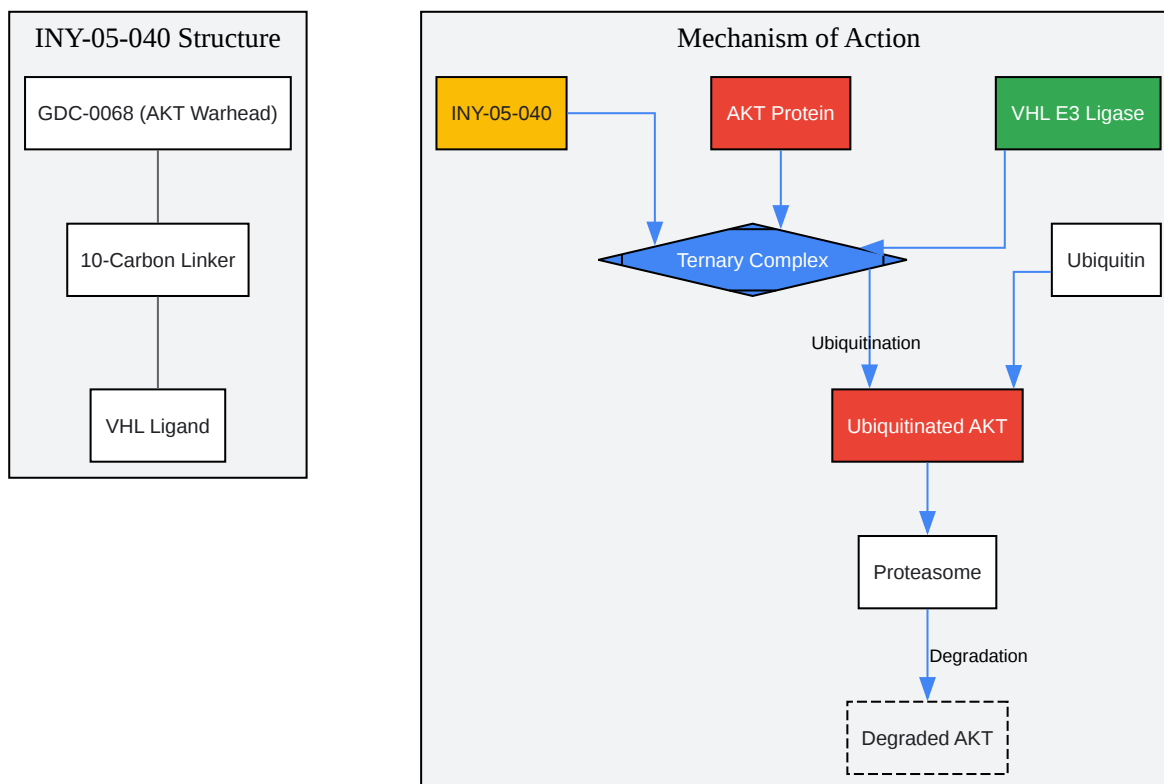
potency and a distinct cellular response compared to both its predecessor and catalytic AKT inhibition.[\[1\]](#)[\[2\]](#)

Structure and Mechanism of Action

INY-05-040 is a heterobifunctional molecule designed to induce the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms.

- Warhead: It uses the ATP-competitive pan-AKT inhibitor GDC-0068 to selectively bind to AKT1, AKT2, and AKT3.[\[1\]](#)[\[4\]](#)
- E3 Ligase Recruiter: It incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[\[1\]](#)[\[3\]](#)
- Linker: A ten-hydrocarbon linker connects the warhead and the VHL ligand, optimizing the formation of a ternary complex between AKT, **INY-05-040**, and the VHL E3 ligase complex.[\[1\]](#)[\[3\]](#)

By inducing this proximity, **INY-05-040** facilitates the transfer of ubiquitin to AKT, marking it for destruction by the proteasome. This degradation leads to a rapid (<5 hours) and sustained suppression of downstream signaling, a key advantage over transient catalytic inhibition.[\[1\]](#)[\[3\]](#) A matched negative control compound, **INY-05-040-Neg**, was also developed using a diastereoisomer of the VHL ligand with substantially reduced binding activity, confirming the VHL-dependent mechanism.[\[1\]](#)



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Caption: Structure and mechanism of **INY-05-040**-induced AKT degradation.

Quantitative Data Summary

INY-05-040 has demonstrated superior potency compared to the first-generation degrader INY-03-041 and the catalytic inhibitor GDC-0068 across various cancer cell lines.

Table 1: Comparative Growth Inhibition

Data from a screen of 288 cancer cell lines.

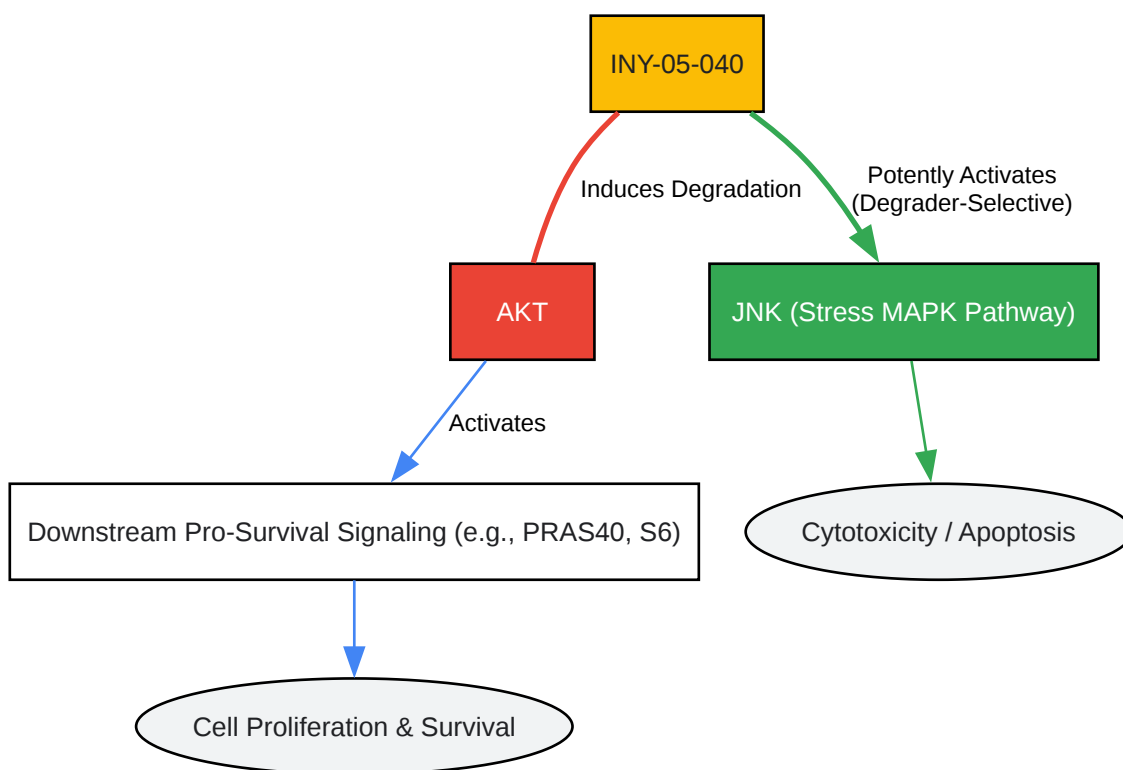
Compound	Target/Mechanism	Median GI50adj (μM)
INY-05-040	AKT Degradator (VHL-based)	1.1[3][5]
INY-03-041	AKT Degradator (CRBN-based)	3.1[3][5]
GDC-0068	Catalytic AKT Inhibitor	> 10[3][5]

Table 2: Cellular Potency and Transcriptional Impact in T47D Breast Cancer Cells

Metric	INY-05-040	GDC-0068
Concentration for Signaling Suppression	50-100 nM[1][3]	>500 nM[1][3]
Differentially Expressed Transcripts (10h)	1394 (768 up, 626 down)[1][3]	543 (300 up, 243 down)[1][3]
Sustained Signaling Suppression (Post-Washout)	Yes (≥72h)[1][3]	No[1][3]
Concentration required for comparable suppression of downstream signaling (p-PRAS40, p-S6) at 24 hours.		

Signaling Pathway Modulation

The primary effect of **INY-05-040** is the potent degradation of AKT, leading to the sustained inhibition of its downstream effectors, such as PRAS40 and S6, which are crucial for cell growth and proliferation.[1][3] A key discovery from multiomic profiling is that the enhanced efficacy of **INY-05-040** is associated with a degrader-selective phenotype: the potent induction of the stress-activated MAPK/JNK signaling pathway.[2][5][6] This contrasts with the weaker stress response elicited by catalytic AKT inhibition alone and is linked to a cytotoxic, rather than cytostatic, outcome in sensitive breast cancer cells.[1]



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Caption: Signaling pathways affected by **INY-05-040**.

Experimental Protocols

The characterization of **INY-05-040** involved a series of biochemical, cellular, and in vivo assays.

Cell Proliferation and Viability Assays

- Proliferation Assay (CellTiter-Glo®):
 - Plate cells (e.g., T47D, BT-474) in 384-well plates at a density of 250 cells per well.[5]
 - After 24 hours, treat cells with a range of concentrations of **INY-05-040**, GDC-0068, or other comparators.[5]
 - Incubate for 72 hours.[5]

- Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[\[5\]](#)
- Determine EC50 values using nonlinear regression curve fitting (e.g., in GraphPad Prism).[\[5\]](#)
- Cell Death Assay (CellTox™ Green):
 - Plate cells in 96-well plates.[\[5\]](#)
 - Treat cells with compounds as required for the experiment.
 - Add CellTox™ Green Dye (1:1000 dilution) to the wells.[\[5\]](#)
 - Measure fluorescence to quantify cell death according to the manufacturer's protocol.[\[5\]](#)

Western Blotting for Protein Levels and Signaling

- Culture cells (e.g., T47D) and treat with specified concentrations of **INY-05-040**, **INY-05-040-Neg**, or **GDC-0068** for the indicated times (e.g., 5, 24, or 72 hours).
- Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against total AKT, phospho-PRAS40 (Thr246), phospho-S6 (Ser240/244), and a loading control (e.g., β -actin).
- Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

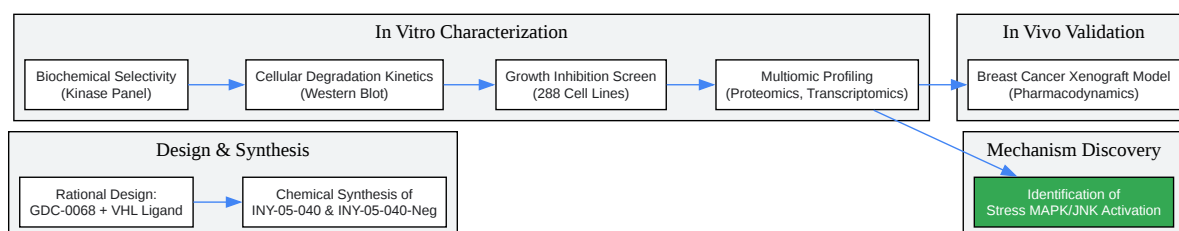
In Vivo Xenograft Model

- Establish xenografts by implanting human breast cancer cells (e.g., BT-474C) into immunocompromised mice.

- Once tumors reach a specified volume, randomize mice into treatment groups (e.g., vehicle, GDC-0068, **INY-05-040**).
- Administer compounds for a defined period (e.g., 4 days).[1]
- At the end of the treatment period, harvest tumors for pharmacodynamic analysis.
- Prepare tumor lysates and analyze protein levels of pan-AKT, p-PRAS40, and p-S6 by Western blotting as described above.[1]

Experimental Workflow Visualization

The preclinical evaluation of **INY-05-040** followed a logical progression from initial design to in vivo validation.



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Caption: Preclinical development workflow for **INY-05-040**.

Conclusion and Future Directions

INY-05-040 is a potent, second-generation AKT degrader that outperforms catalytic AKT inhibition in preclinical cancer models.[1][2] Its development highlights the advantages of targeted protein degradation, including sustained pathway inhibition and the potential for enhanced, cytotoxic cellular responses.[1] The discovery that **INY-05-040**'s efficacy is linked to the induction of the JNK stress MAPK pathway provides a novel mechanistic insight and suggests that low basal JNK signaling could serve as a biomarker for sensitivity to AKT

degradation.[2][7] These findings establish **INY-05-040** as a powerful pharmacological tool and a promising therapeutic candidate for cancers with aberrant AKT signaling. Further studies are needed to explore its clinical potential and the broader applicability of leveraging degrader-selective responses for therapeutic benefit.

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